Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with phenylglyoxal to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites . This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties. Similar compounds include:
Properties
IUPAC Name |
ethyl (2E)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(19)8-14-16(13(18)10-21-14)9-12(17)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBUBYXMVZJCMG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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